4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-18(2,3)13-4-7-15(8-5-13)24(22,23)20-14-6-9-16-12(10-14)11-17(21)19-16/h4-10,20H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBRWBIFQLSARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The indole core is then functionalized with the tert-butyl group and the sulfonamide moiety through subsequent reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a chemical compound with a molecular weight of approximately 344.43 g/mol. It features a tert-butyl group, enhancing its lipophilicity, and a sulfonamide moiety, which is known for its role in medicinal chemistry, particularly in antibacterial agents and enzyme inhibitors.
General Information
Potential Applications
This compound has potential applications in various fields:
- Medicinal Chemistry: Due to the presence of the sulfonamide group, this compound may be explored for antibacterial and enzyme inhibitory activities.
- Agrochemical Research: The compound could be investigated for its potential role in modulating plant physiology or protection.
- Material Science: It can be used in the creation of novel materials with specific properties.
Chemical Reactivity
The chemical reactivity of this compound can be attributed to its functional groups:
- Electrophilic Reactions: The benzene ring is susceptible to electrophilic attacks, influencing the compound's reactivity.
- Hydrogen Bonding: The sulfonamide group can participate in hydrogen bonding, affecting its interactions with biological targets.
- Conjugation: The indole moiety allows for electronic delocalization, influencing the compound's UV-Vis properties.
Interaction Studies
Interaction studies involving this compound often focus on its binding affinity to target proteins or enzymes. These studies can utilize techniques such as:
- Spectroscopic Methods: UV-Vis spectroscopy and fluorescence measurements.
- Binding Assays: Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
- Computational Modeling: Molecular docking and dynamics simulations.
Mechanism of Action
The mechanism by which 4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings and Implications
- Structural Flexibility : The tert-butyl-sulfonamide group is conserved in multiple analogs (e.g., Bosentan), suggesting its role in target binding or pharmacokinetics.
- Activity Modulation: Replacing 2-oxoindole with indazole (e.g., ) or quinazolinone (e.g., ) shifts biological targets (kinases/COX-2 vs. ERAs).
- Physicochemical Properties : Trifluoromethyl groups () and crystalline packing () enhance stability, while ester linkages () may reduce oral bioavailability.
Biological Activity
4-tert-butyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure combining an indole moiety with a sulfonamide group, suggests a range of pharmacological applications, particularly in anti-inflammatory and antimicrobial domains.
- IUPAC Name : this compound
- CAS Number : 921811-92-9
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 344.4280 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific proteases, which play critical roles in numerous physiological processes. This inhibition occurs through binding at the active site, preventing substrate interaction and subsequent catalysis.
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens. For instance, related sulfonamide derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
- Anti-inflammatory Effects : The structural attributes of sulfonamides often correlate with anti-inflammatory effects. Studies indicate that such compounds can modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes or other mediators involved in inflammation .
Biological Activity Evaluation
Research has evaluated the biological efficacy of various sulfonamide derivatives, including this compound. Key findings include:
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Anti-inflammatory Study : A study reported that derivatives similar to this compound significantly reduced inflammation in animal models, showcasing their potential for treating inflammatory diseases .
- Antimicrobial Efficacy : Compounds structurally related to this compound displayed potent antimicrobial activities against clinical isolates of bacteria, indicating a promising avenue for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
